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Introduction
The identification of direct and off-target interactions of small molecule inhibitors is a critical

step in drug discovery and chemical biology. The TIM-063 Kinobeads protocol provides a

robust chemoproteomic approach for identifying the cellular targets of kinase inhibitors. This

method utilizes TIM-063, a potent Ca2+/calmodulin-dependent protein kinase kinase (CaMKK)

inhibitor, immobilized on Sepharose beads to affinity purify interacting kinases and associated

proteins from cell or tissue lysates. Subsequent analysis by mass spectrometry allows for the

identification and quantification of these interactors, providing valuable insights into the on-

target and off-target landscape of the inhibitor and its derivatives. This application note

provides a detailed protocol for the TIM-063 Kinobeads workflow, from bead preparation to

data analysis, and showcases its utility in identifying novel targets such as Adaptor-Associated

Kinase 1 (AAK1).

Experimental Principles
The TIM-063 Kinobeads protocol is a competitive affinity purification method. A broad-spectrum

kinase inhibitor, TIM-063, is covalently attached to Sepharose beads. When a cell or tissue

lysate is incubated with these beads, kinases and other ATP-binding proteins that interact with

TIM-063 are captured. To identify the specific targets of a soluble test compound, the lysate is

pre-incubated with the compound before adding the Kinobeads. The test compound competes

with the immobilized TIM-063 for binding to its target proteins. As a result, the binding of these
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specific targets to the Kinobeads is reduced in a dose-dependent manner. By comparing the

proteins captured by the Kinobeads in the presence and absence of the test compound using

quantitative mass spectrometry, the specific targets of the compound can be identified.

Experimental Workflow
The overall workflow of the TIM-063 Kinobeads protocol is depicted below. It involves the

preparation of TIM-063 immobilized beads, lysate preparation, affinity enrichment of kinases,

and subsequent identification and quantification of bound proteins by LC-MS/MS.
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Caption: A high-level overview of the TIM-063 Kinobeads protocol.
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Detailed Experimental Protocols
Protocol 1: Immobilization of TIM-063 on Sepharose
Beads (Representative Protocol)
This protocol describes a general method for immobilizing a small molecule with a hydroxyl

group, such as TIM-063, onto NHS-activated Sepharose beads.

Materials:

NHS-activated Sepharose 4 Fast Flow

TIM-063

Anhydrous Dimethylformamide (DMF)

Triethylamine (TEA)

Ethanolamine

Wash buffers: 0.1 M acetate buffer pH 4.0 containing 0.5 M NaCl, and 0.1 M Tris-HCl pH 8.0

containing 0.5 M NaCl.

Coupling buffer: 0.2 M NaHCO3, 0.5 M NaCl, pH 8.3

Procedure:

Bead Preparation: Wash 1 mL of NHS-activated Sepharose beads with 10 volumes of ice-

cold 1 mM HCl.

Ligand Solubilization: Dissolve TIM-063 in a minimal amount of anhydrous DMF.

Coupling Reaction:

Immediately add the dissolved TIM-063 to the washed beads in coupling buffer.

Add TEA to catalyze the reaction.

Incubate with gentle rotation for 4 hours at room temperature or overnight at 4°C.
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Blocking Unreacted Groups:

Spin down the beads and discard the supernatant.

Add 1 M ethanolamine at pH 8.0 to the beads and incubate for 2 hours at room

temperature to block any remaining active esters.

Washing:

Wash the beads alternately with 0.1 M acetate buffer (pH 4.0) containing 0.5 M NaCl and

0.1 M Tris-HCl (pH 8.0) containing 0.5 M NaCl. Repeat this wash cycle three times.

Storage: Store the TIM-063 Kinobeads in a suitable buffer (e.g., PBS with 20% ethanol) at

4°C.

Protocol 2: Kinobeads Pulldown for Target Identification
This protocol is adapted from the study by Yoshida et al. (2024) which utilized mouse cerebrum

extracts.[1]

Materials:

TIM-063 Kinobeads (prepared as in Protocol 1)

Control Sepharose beads (without immobilized TIM-063)

Mouse Cerebrum Tissue

Lysis Buffer (e.g., Buffer A: 150 mM NaCl, 20 mM Tris–HCl pH 7.5, and 0.05% Tween 20,

supplemented with protease and phosphatase inhibitors)

Wash Buffer (same as Lysis Buffer)

Elution Buffer: Lysis Buffer containing 100 µM free TIM-063

Procedure:

Lysate Preparation:
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Homogenize mouse cerebrum tissue in ice-cold Lysis Buffer.

Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.

Determine the protein concentration of the supernatant using a standard protein assay

(e.g., BCA assay).

Affinity Purification:

Equilibrate the TIM-063 Kinobeads and control beads with Lysis Buffer.

Incubate the cleared lysate with the equilibrated beads (e.g., 1 mg of protein per 20 µL of

beads) for 2-3 hours at 4°C with gentle rotation.

Washing:

Pellet the beads by centrifugation (e.g., 500 x g for 2 minutes).

Remove the supernatant.

Wash the beads extensively with ice-cold Wash Buffer (e.g., 3-5 times with 1 mL of buffer

per wash) to remove non-specifically bound proteins.

Elution:

After the final wash, add Elution Buffer to the beads.

Incubate for 30-60 minutes at 4°C with gentle rotation to allow the free TIM-063 to

competitively elute the bound proteins.

Pellet the beads and collect the supernatant containing the eluted proteins.

Sample Preparation for Mass Spectrometry:

The eluted proteins can be precipitated (e.g., using TCA) and then subjected to in-solution

or in-gel digestion with trypsin.

Alternatively, on-bead digestion can be performed.
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Protocol 3: In Vitro Kinase Assay for IC50 Determination
(Representative Protocol)
This protocol provides a general framework for determining the IC50 value of an inhibitor

against a purified kinase, such as AAK1.

Materials:

Purified recombinant kinase (e.g., His-tagged AAK1 catalytic domain)

Kinase-specific substrate (e.g., a peptide substrate)

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

Test inhibitor (e.g., TIM-063 or its derivatives) dissolved in DMSO

Phosphocellulose paper or other means to separate phosphorylated substrate

Scintillation counter (for radioactive assays) or a luminometer (for non-radioactive assays)

Procedure:

Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these into the Kinase

Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is

constant across all reactions and does not exceed 1%.

Set up the kinase reaction in a microcentrifuge tube or a multi-well plate by combining the

Kinase Assay Buffer, the purified kinase, and the substrate.

Add the diluted inhibitor or DMSO (for the no-inhibitor control) to the reaction mixture and

pre-incubate for 10-15 minutes at room temperature.

Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays) to a final

concentration of, for example, 100 µM.
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Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes) within the linear

range of the assay.

Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper (for

radioactive assays) or by adding a stop solution provided with non-radioactive assay kits.

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

Quantify the incorporated radioactivity using a scintillation counter or measure the signal

(e.g., luminescence) using a plate reader.

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO

control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation
The quantitative data obtained from the TIM-063 Kinobeads experiments and subsequent

validation assays should be presented in a clear and structured format.

Table 1: Identified Protein Kinase Targets of TIM-063

Protein Kinase On-target/Off-target Method of Identification

CaMKKα/1 On-target
TIM-063 Kinobeads & Mass

Spectrometry, Immunoblot

CaMKKβ/2 On-target
TIM-063 Kinobeads & Mass

Spectrometry, Immunoblot

AAK1 Off-target
TIM-063 Kinobeads & Mass

Spectrometry, Immunoblot

ERK2 Off-target
TIM-063 Kinobeads & Mass

Spectrometry

This table is based on findings from Yoshida et al. (2024).[1]
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Table 2: In Vitro Inhibitory Activity of TIM-063 and its Derivative TIM-098a

Compound Target Kinase IC50 (µM)

TIM-063 AAK1 8.51

TIM-098a AAK1 0.24

TIM-098a AAK1 (in cultured cells) 0.87

Data sourced from Yoshida et al. (2024).[1]

Signaling Pathway Visualization
The identification of AAK1 as an off-target of TIM-063 highlights the utility of this protocol in

uncovering novel biological roles of kinase inhibitors. AAK1 is a key regulator of clathrin-

mediated endocytosis.
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Caption: Role of AAK1 in clathrin-mediated endocytosis and its inhibition by TIM-063.
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Conclusion
The TIM-063 Kinobeads protocol is a powerful tool for the unbiased identification of kinase

inhibitor targets directly from complex biological samples. The detailed protocols and data

presented in this application note provide a comprehensive guide for researchers to implement

this technique in their own drug discovery and chemical biology workflows. The successful

identification of AAK1 as an off-target of TIM-063 exemplifies the potential of this method to

uncover novel pharmacology and guide the development of more selective inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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